molecular formula C6H11N3O2 B1651671 (2R)-2-Azido-3,3-dimethylbutanoic acid CAS No. 131833-99-3

(2R)-2-Azido-3,3-dimethylbutanoic acid

Cat. No. B1651671
M. Wt: 157.17
InChI Key: VAIDLLPVBKRXOK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Azido-3,3-dimethylbutanoic acid, commonly known as ADMA-N3, is a compound that has gained significant attention in the field of chemical biology and drug discovery. It is a versatile reagent that has been used for a variety of applications, including the synthesis of bioconjugates, protein labeling, and the development of photoaffinity probes. In

Mechanism Of Action

ADMA-N3 works by reacting with specific amino acid residues in proteins, such as cysteine or lysine. The azide group on ADMA-N3 can react with a variety of functional groups on amino acid residues, including alkynes, alkenes, and thiols. This allows ADMA-N3 to be used to label specific amino acid residues in a protein and study its function.

Biochemical And Physiological Effects

ADMA-N3 has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic. However, it is important to note that the effects of ADMA-N3 may depend on the specific application and concentration used.

Advantages And Limitations For Lab Experiments

ADMA-N3 has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of applications, including protein labeling and the development of photoaffinity probes. It is also highly soluble in organic solvents, which makes it easy to work with in the lab.
However, there are also some limitations to the use of ADMA-N3. One limitation is that it can react with a variety of functional groups on amino acid residues, which can make it difficult to control the site of labeling. Another limitation is that the click reaction used to synthesize ADMA-N3 can be sensitive to the presence of oxygen, which can affect the yield of the reaction.

Future Directions

There are several future directions for the use of ADMA-N3 in scientific research. One direction is the development of new bioconjugates and photoaffinity probes that incorporate ADMA-N3. This could lead to the discovery of new protein targets and the development of new drugs.
Another direction is the use of ADMA-N3 in the study of protein-protein interactions. ADMA-N3 could be used to label specific amino acid residues in proteins that are involved in protein-protein interactions. This could help researchers to understand the mechanisms of protein-protein interactions and develop new drugs that target these interactions.
Conclusion:
In conclusion, ADMA-N3 is a versatile reagent that has been used for a variety of applications in scientific research. It is a valuable tool for protein labeling, the development of photoaffinity probes, and the study of protein-protein interactions. While there are some limitations to the use of ADMA-N3, it has significant potential for future research in chemical biology and drug discovery.

Scientific Research Applications

ADMA-N3 has been extensively used in scientific research for a variety of applications. One of the most common uses of ADMA-N3 is in the synthesis of bioconjugates. Bioconjugates are molecules that are composed of two or more different types of molecules, such as proteins, peptides, or nucleic acids, that are linked together covalently. ADMA-N3 can be used to attach a wide range of molecules to proteins or peptides, including fluorescent dyes, biotin, and other small molecules.
ADMA-N3 has also been used in the development of photoaffinity probes. Photoaffinity probes are molecules that can be activated by light and used to label and identify the binding sites of proteins. ADMA-N3 can be incorporated into a photoaffinity probe and used to label specific amino acid residues in a protein. This allows researchers to identify the binding sites of proteins and study their function.

properties

IUPAC Name

(2R)-2-azido-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIDLLPVBKRXOK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268766
Record name Butanoic acid, 2-azido-3,3-dimethyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Azido-3,3-dimethylbutanoic acid

CAS RN

131833-99-3
Record name Butanoic acid, 2-azido-3,3-dimethyl-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131833-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-azido-3,3-dimethyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-azido-3,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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